Ciprostene (calcium salt)

Description

Classification within the Prostacyclin Analogue Family

Ciprostene is classified as a prostacyclin analogue. medchemexpress.com Prostacyclin (also known as PGI2) is a member of the eicosanoid family of lipids and is a potent vasodilator and inhibitor of platelet aggregation produced by endothelial cells lining the blood vessels. wikipedia.org However, natural prostacyclin is chemically unstable, which limits its therapeutic utility. This led researchers to develop more stable synthetic analogues, like Ciprostene, that mimic the biological activities of PGI2.

Specifically, Ciprostene is identified as the 9β-methyl analog of carbaprostacyclin. caymanchem.comnordicbiosite.com This structural modification contributes to its enhanced chemical stability compared to the native prostacyclin molecule. While it exhibits biological activities similar to PGI2, research indicates that it is less potent. Some studies have found it to be approximately 30-fold less potent than PGI2 in certain models, while research in humans estimated it to be about 15 times less potent. caymanchem.comnordicbiosite.comnih.gov

Historical Context and Evolution of Research on Ciprostene (calcium salt)

The development and investigation of Ciprostene occurred within the broader scientific effort to create stable prostacyclin mimetics for potential therapeutic use.

The synthesis of 9-substituted carbacyclin (B161070) analogues, including the compound that would be known as Ciprostene, was first detailed in the scientific literature in 1983 . caymanchem.com This foundational work in organic chemistry provided the basis for subsequent pharmacological studies.

By 1985 , research was published on the cardiovascular and platelet actions of Ciprostene in animal models, specifically in dogs and monkeys. caymanchem.com These early preclinical studies aimed to characterize the fundamental biological effects of the compound. Investigations in patas monkeys showed that Ciprostene could induce hypotension and tachycardia. caymanchem.comnordicbiosite.com Furthermore, these studies established its ability to inhibit ADP-induced platelet aggregation both in vitro and ex vivo. caymanchem.com

The first investigations in human subjects were reported in 1986 . A study involving healthy male volunteers explored the pharmacology of intravenously infused Ciprostene. The research confirmed that the compound inhibited ADP-induced platelet aggregation and caused a significant elevation of platelet cyclic AMP, a key signaling molecule in the mechanism of prostacyclin action. nih.gov

Further preclinical research in 1988 examined the effects of Ciprostene in cats, demonstrating that the compound produced peripheral vasodilation, inhibited platelet aggregation, and increased the dissolution of blood clots. nih.gov These findings suggested a multi-faceted mechanism of action consistent with a prostacyclin analogue.

In the early 1990s , research on Ciprostene moved into clinical trials with patients. A significant, multicenter, randomized, double-blind study published in 1991 investigated the effects of Ciprostene in patients with peripheral vascular disease (PVD) characterized by ischemic ulcers. nih.gov While the study noted a higher rate of partial ulcer size reduction in the Ciprostene group, it highlighted the complexities of studying this patient population. nih.gov

Subsequent research published in 1992 explored the potential of Ciprostene to reduce the rate of restenosis (the re-narrowing of an artery) in patients with coronary artery disease following a procedure known as percutaneous transluminal coronary angioplasty (PTCA). scispace.com In the same year, another study provided insight into its mechanism, showing that Ciprostene could inhibit tissue factor expression in a human monocytic cell line, an action mediated by cyclic AMP. ahajournals.org Later research in 1995 showed that Ciprostene calcium could attenuate cellular hypertrophy induced by the thromboxane (B8750289) receptor agonist U-46619 in rat aortic smooth muscle cells. medchemexpress.com

| Year of Publication | Study Focus | Key Findings | Source(s) |

| 1983 | Synthesis | Described the synthesis of 9-substituted carbacyclin analogues, including Ciprostene. | caymanchem.com |

| 1985 | Preclinical (Dog & Monkey) | Demonstrated cardiovascular effects (hypotension, tachycardia) and inhibition of platelet aggregation. | caymanchem.com |

| 1986 | Human Pharmacology | Confirmed inhibition of ADP-induced platelet aggregation and elevation of platelet cyclic AMP in healthy volunteers. | nih.gov |

| 1988 | Preclinical (Cat) | Showed peripheral vasodilation, platelet inhibition, and enhanced clot dissolution. | nih.gov |

| 1991 | Clinical Trial (PVD) | Investigated effects on ischemic ulcers in patients with peripheral vascular disease, showing some benefit in ulcer size reduction. | nih.gov |

| 1992 | Clinical Trial (Coronary Artery Disease) | Evaluated the effect on restenosis rate after percutaneous transluminal coronary angioplasty. | scispace.com |

| 1995 | In Vitro (Cell Culture) | Showed attenuation of U-46619-induced cellular hypertrophy in vascular smooth muscle cells. | medchemexpress.com |

Structure

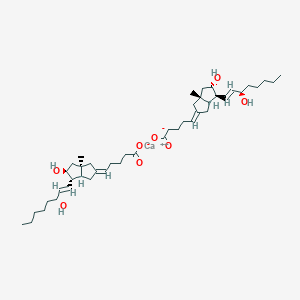

2D Structure

Properties

IUPAC Name |

calcium;(5Z)-5-[(3aS,4S,5S,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-6a-methyl-1,3,3a,4,5,6-hexahydropentalen-2-ylidene]pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C22H36O4.Ca/c2*1-3-4-5-9-17(23)11-12-18-19-13-16(8-6-7-10-21(25)26)14-22(19,2)15-20(18)24;/h2*8,11-12,17-20,23-24H,3-7,9-10,13-15H2,1-2H3,(H,25,26);/q;;+2/p-2/b2*12-11+,16-8-;/t2*17-,18+,19+,20+,22-;/m11./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTMVDAFPIEZAJ-JJWMDXOMSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC(=CCCCC(=O)[O-])CC2(CC1O)C)O.CCCCCC(C=CC1C2CC(=CCCCC(=O)[O-])CC2(CC1O)C)O.[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](O)/C=C/[C@@H]1[C@H](C[C@@]2([C@H]1C/C(=C/CCCC(=O)[O-])/C2)C)O.CCCCC[C@@H](O)/C=C/[C@@H]1[C@H](C[C@@]2([C@H]1C/C(=C/CCCC(=O)[O-])/C2)C)O.[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70CaO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Ciprostene Calcium Salt

Stereoselective Synthesis of Carbacyclin (B161070) Analogues

The synthesis of Ciprostene, also known as 9β-methylcarbacyclin, requires precise control over multiple stereocenters to ensure the desired biological activity. The core of the synthetic challenge lies in the construction of the carbocyclic ring and the stereoselective introduction of the two side chains and the 9β-methyl group.

Early synthetic strategies for carbacyclin analogues often relied on multi-step sequences starting from readily available chiral precursors. A key intermediate in many syntheses of prostaglandins (B1171923) and their analogues is the "Corey lactone" (prostaglandin F2α lactone), which provides a pre-existing cyclopentane (B165970) ring with the correct stereochemistry at several positions. However, the synthesis of 9-substituted carbacyclins like Ciprostene necessitates significant modifications to this classical approach.

One of the pivotal steps in the synthesis of carbacyclin analogues is the conjugate addition of a cuprate (B13416276) reagent to an enone, which establishes the lower side chain with the correct stereochemistry. The stereochemical outcome of this reaction is often directed by existing stereocenters on the cyclopentanone (B42830) ring.

A notable advancement in the synthesis of 9-substituted carbacyclin analogs involves a strategy where the 9-substituent is introduced at a later stage of the synthesis. For instance, a common precursor for various 9-substituted analogues is a bicyclic ketone. This ketone can then be subjected to stereoselective methylation to introduce the 9β-methyl group. The stereoselectivity of this methylation is crucial and can be influenced by the choice of methylating agent and the reaction conditions. The steric hindrance posed by the existing ring structure and side chains often directs the incoming methyl group to the desired β-face.

The synthesis of the upper side chain is typically achieved through a Wittig reaction or a related olefination protocol. The choice of the ylide and the reaction conditions are critical for establishing the required Z-geometry of the C5-C6 double bond. High stereoselectivity in the Wittig reaction can be induced by the interaction of charges within the molecule.

A representative, though not fully detailed, synthetic approach to 9β-methylcarbacyclin can be conceptualized through the following key transformations:

| Step | Transformation | Key Reagents/Conditions | Stereochemical Control |

| 1 | Construction of the bicyclo[3.3.0]octane core | Intramolecular cyclization | Substrate-controlled |

| 2 | Introduction of the lower side chain | Conjugate addition of a cuprate reagent | 1,2- and 1,3-asymmetric induction |

| 3 | Stereoselective methylation at C9 | Methylating agent (e.g., MeLi, MeMgBr) | Steric hindrance from the bicyclic system |

| 4 | Introduction of the upper side chain | Wittig reaction | Choice of ylide and reaction conditions |

Development of Specific Calcium Salt Formulations

The conversion of the free carboxylic acid of Ciprostene to its calcium salt is a critical step in the final formulation of the active pharmaceutical ingredient (API). The formation of a salt can significantly improve the stability, handling, and dissolution properties of the drug substance. While specific details on the formulation of Ciprostene calcium salt are not extensively published in publicly available literature, general principles of pharmaceutical salt formation can be applied.

The preparation of a calcium salt typically involves reacting the carboxylic acid form of Ciprostene with a suitable calcium source, such as calcium hydroxide, calcium carbonate, or calcium acetate, in an appropriate solvent system. The choice of the calcium source and the reaction conditions can influence the physical properties of the resulting salt, such as its crystallinity, solubility, and hygroscopicity.

Key parameters that are controlled during the formation of a pharmaceutical salt include:

Stoichiometry: The precise molar ratio of the drug to the calcium ion is crucial to ensure the formation of the desired salt form.

Solvent System: The choice of solvent can affect the solubility of both the free acid and the resulting salt, influencing the crystallization process and the final crystal form.

Temperature and pH: These parameters can impact the reaction rate and the stability of the product.

Crystallization Conditions: Controlled cooling, seeding, and agitation are often employed to obtain a crystalline salt with desirable physical properties.

The resulting Ciprostene calcium salt would then be isolated, purified, and characterized to ensure it meets the required quality standards for a pharmaceutical ingredient.

Advances in Green Chemistry Approaches for Ciprostene (calcium salt) Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of drug manufacturing. While specific studies detailing the application of green chemistry to the synthesis of Ciprostene are scarce, the broader trends in prostaglandin (B15479496) synthesis point towards more sustainable practices.

The twelve principles of green chemistry provide a framework for developing more environmentally friendly synthetic routes. For a complex molecule like Ciprostene, key areas for improvement include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This can be achieved by favoring addition reactions over substitution or elimination reactions.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents.

Catalysis: Employing catalytic reagents in place of stoichiometric reagents to reduce waste. This includes the use of organocatalysis and biocatalysis.

Reduction of Derivatives: Minimizing the use of protecting groups to reduce the number of synthetic steps and the amount of waste generated.

Recent advancements in the synthesis of prostaglandin analogues have demonstrated the potential of these green chemistry principles. For example, organocatalytic methods have been developed for the asymmetric synthesis of key prostaglandin intermediates, avoiding the use of heavy metals. Furthermore, chemoenzymatic approaches, which utilize enzymes for specific transformations, can offer high stereoselectivity under mild reaction conditions.

The application of these principles to the synthesis of Ciprostene could lead to a more efficient and sustainable manufacturing process. For instance, developing a catalytic, asymmetric method for the construction of the carbocyclic core or for the introduction of the side chains would represent a significant green advancement.

| Green Chemistry Principle | Potential Application in Ciprostene Synthesis | Benefit |

| Prevention | Optimizing reaction conditions to minimize by-product formation. | Reduced waste treatment costs. |

| Atom Economy | Utilizing addition reactions for side chain introduction. | Higher efficiency and less waste. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents with safer alternatives. | Improved worker safety and reduced environmental impact. |

| Designing Safer Chemicals | (Not directly applicable to the synthesis of a specific target molecule) | N/A |

| Safer Solvents & Auxiliaries | Using water or bio-based solvents in purification steps. | Reduced VOC emissions and environmental pollution. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Lower energy consumption and reduced carbon footprint. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources. | Reduced reliance on fossil fuels. |

| Reduce Derivatives | Minimizing the use of protecting groups. | Shorter synthesis, less waste. |

| Catalysis | Employing organocatalysts or enzymes for stereoselective steps. | Higher efficiency, reduced waste, milder conditions. |

| Design for Degradation | (Relates to the final product, not the synthesis) | N/A |

| Real-time analysis for Pollution Prevention | Using in-process controls to monitor reaction progress and prevent runaway reactions. | Improved safety and efficiency. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and solvents that minimize the risk of explosions, fires, and releases. | Enhanced operational safety. |

Pharmacological Characterization of Ciprostene Calcium Salt at the Molecular Level

Prostanoid Receptor Binding and Agonism

Prostanoids, a class of lipid mediators derived from arachidonic acid, interact with a family of G protein-coupled receptors (GPCRs) to mediate a wide array of physiological and pathological processes. nih.govnih.gov These receptors are broadly classified into five main types: DP, EP, FP, IP, and TP receptors, corresponding to their primary endogenous ligands prostaglandin (B15479496) D2 (PGD2), prostaglandin E2 (PGE2), prostaglandin F2α (PGF2α), prostacyclin (PGI2), and thromboxane (B8750289) A2 (TXA2), respectively. nih.gov

Ciprostene is recognized as a potent agonist at the prostacyclin (IP) receptor. nih.gov The IP receptor is the primary target through which prostacyclin and its analogs mediate their well-known effects, including vasodilation and inhibition of platelet aggregation. nih.gov The binding affinity of various prostacyclin analogs for the human IP receptor has been quantified in numerous studies. For instance, iloprost (B1671730) and treprostinil (B120252), two other stable prostacyclin analogs, have demonstrated high affinity for the IP receptor. In radioligand binding assays, iloprost and treprostinil have been shown to displace radiolabeled ligands from the human IP receptor with high potency. nih.gov

Table 1: Binding Affinities (Ki, nM) of Selected Prostacyclin Analogs at the Human IP Receptor

| Compound | Ki (nM) at Human IP Receptor |

| Iloprost | 3.9 nih.gov |

| Treprostinil | 32 nih.gov |

This table presents data for well-characterized prostacyclin analogs to illustrate the typical high affinity for the IP receptor.

Table 2: Binding Affinity (Ki, nM) Profile of Iloprost and Treprostinil at Various Human Prostanoid Receptors

| Receptor | Iloprost Ki (nM) nih.gov | Treprostinil Ki (nM) nih.gov |

| IP | 3.9 | 32 |

| DP1 | >1000 | 4.4 |

| EP1 | 1.1 | >1000 |

| EP2 | >1000 | 3.6 |

| EP3 | >1000 | >1000 |

| EP4 | >1000 | >1000 |

| FP | >1000 | >1000 |

| TP | >1000 | >1000 |

This table illustrates the varying selectivity profiles of different prostacyclin analogs.

Intracellular Signaling Cascades Mediated by Ciprostene (calcium salt)

The activation of the IP receptor by agonists such as Ciprostene initiates a cascade of intracellular events that ultimately mediate the compound's physiological effects. These signaling pathways are crucial for translating the receptor-ligand interaction into a cellular response.

The IP receptor is canonically coupled to the Gs alpha subunit of the heterotrimeric G protein. nih.gov Upon agonist binding, a conformational change in the receptor leads to the activation of Gs, which in turn stimulates the enzyme adenylyl cyclase. nih.gov Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a key second messenger. nih.gov This increase in intracellular cAMP is a hallmark of IP receptor activation.

Functional assays measuring cAMP accumulation are commonly used to determine the potency of IP receptor agonists. For instance, iloprost and treprostinil have been shown to potently increase cAMP levels in cells expressing the human IP receptor. nih.gov

Table 3: Functional Potency (EC50, nM) of Selected Prostacyclin Analogs in cAMP Elevation Assays

| Compound | EC50 (nM) for cAMP Elevation |

| Iloprost | 0.37 nih.gov |

| Treprostinil | 1.9 nih.gov |

This table provides the half-maximal effective concentrations (EC50) for cAMP production by well-characterized prostacyclin analogs, indicating their high potency.

The regulation of intracellular calcium (Ca2+) concentrations is a complex process involving multiple channels, pumps, and signaling pathways. nih.govnih.gov While the primary signaling pathway of the IP receptor involves cAMP, there can be crosstalk with calcium signaling. For instance, in platelets, the IP receptor-mediated increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates and inhibits phospholipase C (PLC), thereby reducing the mobilization of intracellular calcium and inhibiting platelet aggregation.

Conversely, some prostanoid receptors, such as the EP1 receptor, are coupled to Gq proteins, which activate PLC and lead to an increase in intracellular calcium. nih.gov The ability of some prostacyclin analogs, like iloprost, to also bind to the EP1 receptor means they can have a dual effect on calcium signaling, potentially stimulating calcium influx in cells expressing this receptor. nih.gov The specific effects of Ciprostene on intracellular calcium dynamics would depend on its selectivity profile across different prostanoid receptors.

Mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide range of cellular processes, including cell growth, differentiation, and stress responses. There is evidence of crosstalk between G protein-coupled receptor signaling and MAPK pathways. nih.gov For example, cAMP, the second messenger generated by IP receptor activation, can influence MAPK signaling through various mechanisms, including the activation of PKA, which can in turn phosphorylate and regulate components of the MAPK cascade. The specific modulation of MAPK pathways by Ciprostene has not been directly elucidated, but it is plausible that through its activation of the IP receptor and subsequent generation of cAMP, it could indirectly influence these pathways, contributing to its long-term cellular effects.

Inhibition of Rho Kinase Activity

Extensive literature searches did not yield any specific studies or data on the direct inhibition of Rho kinase activity by Ciprostene (calcium salt). While the pharmacological profile of Ciprostene as a prostacyclin analogue is well-documented, its effects on the RhoA/Rho kinase (ROCK) signaling pathway have not been a primary focus of published research.

The Rho/ROCK pathway is a critical regulator of numerous cellular functions, including smooth muscle contraction, cell adhesion, migration, and proliferation. nih.govwikipedia.org Inhibition of this pathway is a mechanism of action for various therapeutic agents, particularly in cardiovascular and ophthalmological fields. nih.govwikipedia.org However, there is currently no direct evidence to suggest that Ciprostene (calcium salt) functions as a Rho kinase inhibitor.

Further investigation would be required to determine if any of the downstream effects of Ciprostene's primary mechanism of action—prostacyclin receptor agonism—indirectly modulate the activity of Rho kinase. Without such studies, a detailed pharmacological characterization of Ciprostene's effects on Rho kinase activity at the molecular level cannot be provided.

Data Tables

No data is available from the conducted research regarding the inhibition of Rho kinase activity by Ciprostene (calcium salt).

Cellular and Subcellular Mechanisms of Action of Ciprostene Calcium Salt

Elucidation of Anti-Platelet Aggregation Mechanisms

Ciprostene is a potent inhibitor of platelet aggregation, a key process in thrombosis. biomarker.hu Its primary mechanism involves the activation of the prostacyclin (IP) receptor on platelets, which leads to a cascade of intracellular events culminating in the suppression of platelet activation and aggregation. nih.gov

Inhibition of Adenosine (B11128) Diphosphate (B83284) (ADP)-Induced Platelet Responses

Ciprostene effectively inhibits platelet aggregation induced by adenosine diphosphate (ADP). medchemexpress.commedchemexpress.com The binding of Ciprostene to the IP receptor on platelets stimulates the associated Gs protein, which in turn activates adenylyl cyclase. nih.gov This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.gov The resultant increase in intracellular cAMP levels activates Protein Kinase A (PKA). nih.gov PKA-mediated phosphorylation of various intracellular proteins ultimately leads to a decrease in intracellular calcium mobilization and inhibits the conformational change of the glycoprotein (B1211001) IIb/IIIa receptor, which is necessary for fibrinogen binding and subsequent platelet aggregation. nih.gov Studies on other prostacyclin analogs have demonstrated a significant dose-dependent inhibition of ADP-induced platelet aggregation. nih.gov For instance, in a study with the prostacyclin analog cicaprost, a statistically significant dose-dependent inhibition of platelet aggregation induced by 2 µM ADP was observed. nih.gov

Table 1: Effect of Prostacyclin Analogs on ADP-Induced Platelet Aggregation

| Prostacyclin Analog | Agonist | Concentration | Effect on Platelet Aggregation | Reference |

|---|---|---|---|---|

| Ciprostene | ADP | Not Specified | Inhibition | medchemexpress.commedchemexpress.com |

| Cicaprost | ADP | 2 µM | Significant dose-dependent inhibition | nih.gov |

Vascular Smooth Muscle Cell Biology

Ciprostene and other prostacyclin analogs play a significant role in regulating the biology of vascular smooth muscle cells (VSMCs), influencing processes such as hypertrophy and migration, which are critical in the pathogenesis of vascular diseases.

Attenuation of Cellular Hypertrophy

Ciprostene calcium has been shown to attenuate cellular hypertrophy in vascular smooth muscle cells. nih.gov In a study involving rat aortic smooth muscle cells, Ciprostene calcium attenuated the cellular hypertrophy induced by the thromboxane (B8750289) A2 receptor agonist U-46619. nih.gov This effect is linked to its ability to increase intracellular cAMP levels. nih.gov The elevation of cAMP counteracts the hypertrophic signals initiated by agents like thromboxane A2. nih.gov While prostacyclin analogs have demonstrated clear anti-proliferative effects on VSMCs, there is less direct evidence to suggest they can arrest established hypertrophy of these cells. atsjournals.org

Mechanisms of Smooth Muscle Cell Migration Inhibition

While direct studies on Ciprostene's effect on VSMC migration are limited, research on other prostacyclin analogs provides insight into the likely mechanisms. The prostacyclin analog Beraprost has been shown to inhibit human VSMC migration stimulated by platelet-derived growth factor (PDGF). ahajournals.orgresearchgate.net This inhibition is mediated through the activation of the Exchange protein activated by cAMP (Epac). ahajournals.orgresearchgate.net Epac activation leads to the subsequent activation of the monomeric G-protein Rap1, which in turn inhibits RhoA-induced cytoskeletal rearrangement, a process essential for cell migration. ahajournals.orgresearchgate.net This cAMP-dependent pathway is a key mechanism by which prostacyclin analogs are thought to inhibit VSMC migration. ahajournals.orgresearchgate.net

Disruption of Specific Intracellular Protein Complex Formation (e.g., Shc/GRB2)

Ciprostene has been demonstrated to interfere with specific intracellular signaling pathways by disrupting the formation of protein complexes. A key finding is the inhibition of the Shc/GRB2 complex formation. nih.gov In rat aortic smooth muscle cells, the thromboxane A2 agonist U-46619 was shown to induce tyrosine phosphorylation of the adaptor protein Shc and promote its complex formation with Growth factor receptor-bound protein 2 (GRB2). nih.gov Treatment with Ciprostene calcium inhibited this U-46619-induced Shc tyrosine phosphorylation and the subsequent formation of the Shc/GRB2 complex. nih.gov This disruption of the Shc/GRB2 complex is significant as this complex is an upstream event in the Ras-MAP kinase signaling pathway, which is involved in cellular growth and hypertrophy. nih.govnih.gov The inhibition of this complex formation by Ciprostene may be a cAMP-independent mechanism. nih.gov

Table 2: Effect of Ciprostene on U-46619-Induced Signaling in Rat Aortic Smooth Muscle Cells

| Signaling Event | Effect of U-46619 | Effect of Ciprostene Treatment | Reference |

|---|---|---|---|

| Cellular Hypertrophy | Induced | Attenuated | nih.gov |

| Shc Tyrosine Phosphorylation | Enhanced | Inhibited | nih.gov |

| Shc/GRB2 Complex Formation | Induced | Inhibited | nih.gov |

| MAP Kinase Activity | Increased | Attenuated | nih.gov |

Mechanisms of Vasodilatory Effects

As a prostacyclin analog, Ciprostene possesses potent vasodilatory properties. researchgate.net The primary mechanism of vasodilation involves its action on vascular smooth muscle cells. nih.gov Ciprostene binds to IP receptors on these cells, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. researchgate.netresearchgate.net This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates several downstream targets. researchgate.net This cascade results in the opening of potassium channels, leading to hyperpolarization of the cell membrane, and a decrease in intracellular calcium concentrations by promoting its sequestration into the sarcoplasmic reticulum. nih.govresearchgate.net The reduction in intracellular calcium leads to the dephosphorylation of myosin light chains, causing the relaxation of the vascular smooth muscle and resulting in vasodilation. nih.gov

Preclinical Pharmacological Investigations of Ciprostene Calcium Salt

In vitro Models for Cardiovascular Systemic Research

In vitro studies have been crucial in defining the cellular mechanisms of action of Ciprostene. Research utilizing cultured rat aortic smooth muscle cells has demonstrated that Ciprostene can counteract some of the cellular processes associated with vascular smooth muscle cell growth and hypertrophy.

One key study investigated the effects of Ciprostene on cellular hypertrophy induced by U-46619, a stable thromboxane (B8750289) A2 mimetic. The findings indicated that Ciprostene treatment led to an elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). This increase in cAMP was associated with the attenuation of U-46619-induced cellular hypertrophy and a reduction in the activity of mitogen-activated protein (MAP) kinase (Erk2). Furthermore, Ciprostene was observed to inhibit the U-46619-induced tyrosine phosphorylation of the Shc adapter protein and the subsequent formation of the Shc/GRB2 complex, a key step in the signaling cascade that leads to MAP kinase activation. These results suggest that Ciprostene exerts opposing effects to thromboxane A2 on vascular smooth muscle cell hypertrophy by interfering with specific signaling pathways.

Table 1: In vitro Effects of Ciprostene on Rat Aortic Smooth Muscle Cells

| Parameter | Inducing Agent | Effect of Ciprostene | Mechanism of Action |

|---|---|---|---|

| Cellular Hypertrophy | U-46619 | Attenuation | Elevation of intracellular cAMP |

| MAP Kinase (Erk2) Activity | U-46619 | Inhibition | Inhibition of Shc/GRB2 complex formation |

| Tyrosine Phosphorylation of Shc | U-46619 | Inhibition | - |

In vivo Animal Models for Platelet and Cardiovascular Actions

The systemic effects of Ciprostene on cardiovascular function and platelet activity have been evaluated in several in vivo animal models, including non-human primates and canines.

Investigations in anesthetized non-human primates have provided insights into the hemodynamic effects of intravenously administered Ciprostene. In one study, the intravenous infusion of Ciprostene into anesthetized monkeys resulted in dose-dependent reductions in mean arterial blood pressure, indicative of systemic vasodilation. Concurrently, a dose-dependent increase in heart rate was observed. These findings demonstrate the potent hypotensive and tachycardic properties of Ciprostene in a primate model.

Table 2: Hemodynamic Effects of Intravenous Ciprostene Infusion in Anesthetized Monkeys

| Parameter | Effect | Dose-Dependency |

|---|---|---|

| Mean Arterial Blood Pressure | Decrease (Hypotension) | Dose-dependent |

| Heart Rate | Increase (Tachycardia) | Dose-dependent |

The anti-platelet activity of Ciprostene has been assessed using ex vivo platelet aggregation assays in blood samples collected from animals receiving the compound. In studies involving anesthetized monkeys and dogs, intravenous infusion of Ciprostene led to a dose-dependent inhibition of adenosine diphosphate (B83284) (ADP)-induced platelet aggregation. The potency of Ciprostene as an inhibitor of ex vivo platelet aggregation was quantified by determining the dose required to produce 50% inhibition (ID50).

Table 3: Ex Vivo Anti-Platelet Aggregating Activity of Ciprostene

| Animal Model | Inducing Agent | Parameter | Result |

|---|---|---|---|

| Anesthetized Monkey | ADP | ID50 (Dose for 50% inhibition) | 0.1 µg/kg/min |

| Anesthetized Dog | ADP | ID50 (Dose for 50% inhibition) | 0.1 µg/kg/min |

Research in Peripheral Vascular Disease Models

The potential therapeutic utility of Ciprostene in the context of peripheral vascular disease has been explored in preclinical animal models. One such study utilized an anesthetized cat model of aortic thrombosis to evaluate the effects of Ciprostene on peripheral vasodilation and clot dissolution. nih.gov In this model, an aortic thrombus was positioned at the bifurcation of the aorta, simulating a peripheral arterial occlusion. nih.gov

The infusion of Ciprostene resulted in hemodynamic changes consistent with peripheral vasodilation, including a dose-dependent decrease in total peripheral resistance and mean aortic pressure. nih.gov Notably, at a higher infusion dose, Ciprostene significantly reduced the weight of the aortic thrombus compared to the vehicle control, indicating enhanced clot dissolution. nih.gov These findings from a feline model suggest that Ciprostene possesses both vasodilatory and thrombolytic properties that could be relevant to the pathophysiology of peripheral vascular disease. nih.gov

Table 4: Effects of Ciprostene in a Feline Model of Aortic Thrombosis

| Parameter | Effect of Ciprostene Infusion | Dose-Dependency |

|---|---|---|

| Total Peripheral Resistance | Decrease | Dose-dependent |

| Mean Aortic Pressure | Decrease | Dose-dependent |

| Aortic Thrombus Weight | Significant reduction at 20 µg/kg/min | - |

Analytical and Bioanalytical Methodologies for Ciprostene Calcium Salt Research

Development of Quantification Assays in Biological Matrices

Quantifying therapeutic agents in complex biological matrices, such as plasma or urine, presents significant analytical challenges due to the low concentrations of the analyte and the presence of interfering endogenous substances. nih.govchromatographyonline.com To address this, highly sensitive and selective methods are required. The development of such assays for Ciprostene, a prostacyclin analogue, typically involves meticulous sample preparation followed by a sensitive chromatographic detection technique.

Solid-Phase Extraction (SPE): Sample preparation is a critical first step to isolate Ciprostene from biological fluids and eliminate interferences. thermofisher.com Solid-phase extraction (SPE) is a widely used technique for this purpose, offering significant advantages over liquid-liquid extraction by reducing solvent consumption and improving selectivity and reproducibility. youtube.comfishersci.ca The choice of SPE sorbent is dictated by the physicochemical properties of Ciprostene, which features a largely nonpolar carbon skeleton, two hydroxyl groups, and an ionizable carboxylic acid group.

A common strategy for extracting Ciprostene from an aqueous matrix like plasma would involve a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange mechanisms. libretexts.orgchromatographyonline.com This approach ensures efficient capture of the molecule and allows for a multi-step washing process to remove both polar and nonpolar interferences.

Table 1: Illustrative Solid-Phase Extraction Protocol for Ciprostene from Plasma

| Step | Procedure | Rationale |

|---|---|---|

| Sample Pre-treatment | Acidify plasma sample with a weak acid (e.g., formic acid) to a pH of ~4.0. | To ensure the carboxylic acid group of Ciprostene is protonated (neutral), enhancing its retention on the reversed-phase sorbent. thermofisher.com |

| Conditioning | Rinse the mixed-mode SPE cartridge (e.g., C18/SAX) sequentially with methanol (B129727) and then acidified water. | To activate the sorbent and create a chemical environment compatible with the sample matrix. youtube.com |

| Sample Loading | Pass the pre-treated plasma sample slowly through the cartridge. | Ciprostene is retained by hydrophobic interactions (reversed-phase) and potentially ionic interactions. chromatographyonline.com |

| Washing | 1. Wash with an aqueous buffer to remove hydrophilic interferences. 2. Wash with a low-percentage organic solvent (e.g., 5% methanol in water) to remove weakly bound nonpolar interferences. | To selectively remove matrix components while the analyte of interest remains bound to the sorbent. libretexts.org |

| Elution | Elute Ciprostene with a small volume of a basic organic solvent (e.g., methanol containing 2% ammonium (B1175870) hydroxide). | The organic solvent disrupts hydrophobic interactions, while the basic pH deprotonates the carboxylic acid, disrupting its interaction with the sorbent and facilitating its release. thermofisher.com |

| Post-Elution | Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for HPLC analysis. | To concentrate the analyte and ensure its compatibility with the chromatographic system. |

Derivatization Techniques: Ciprostene lacks a native chromophore or fluorophore, making its detection at low concentrations by UV or fluorescence spectroscopy challenging. libretexts.org Chemical derivatization is therefore employed to attach a fluorescent "tag" to the molecule, significantly enhancing detection sensitivity. nih.gov The carboxylic acid group is the most common target for derivatization in prostaglandins (B1171923). The reaction converts the non-fluorescent analyte into a highly fluorescent product that can be easily quantified. mdpi.com

Table 2: Potential Fluorescent Derivatization Reagents for Ciprostene

| Reagent | Target Functional Group | Reaction Principle | Typical Excitation/Emission (nm) |

|---|---|---|---|

| 4-bromomethyl-7-methoxycoumarin (Br-Mmc) | Carboxylic Acid | Nucleophilic substitution reaction, forming a fluorescent ester. | ~325 / ~395 |

| 9-anthryldiazomethane (ADAM) | Carboxylic Acid | Forms a highly fluorescent ester derivative. | ~365 / ~412 |

| Dansyl Chloride | Hydroxyl (or Amino) Groups | Reacts with hydroxyl groups to form fluorescent sulfonates, though less common for prostaglandins than carboxyl derivatization. ddtjournal.com | ~340 / ~520 |

Following extraction and derivatization, the fluorescent Ciprostene derivative is quantified using High-Performance Liquid Chromatography coupled with a Fluorescence Detector (HPLC-FLD). researchgate.net This technique offers excellent sensitivity and selectivity for analyzing derivatized compounds in complex biological samples. mdpi.com

A reversed-phase HPLC method is typically developed for this purpose. The separation is achieved on a C18 column, where the derivatized Ciprostene is separated from any remaining matrix components and derivatization reagent byproducts. A gradient elution using a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is commonly employed to achieve optimal resolution and peak shape. nih.gov

Table 3: Hypothetical HPLC-FLD Method Parameters for Quantifying Derivatized Ciprostene

| Parameter | Condition |

|---|---|

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Start at 30% B, linear increase to 90% B over 10 min, hold for 2 min, return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 20 µL |

| Fluorescence Detector | Wavelengths set according to the derivatizing agent used (e.g., Ex: 365 nm, Em: 412 nm for ADAM derivative). researchgate.net |

| Linearity Range | 0.5 - 500 ng/mL (r² > 0.999) nih.gov |

| Limit of Quantification (LOQ) | 0.5 ng/mL researchgate.netnih.gov |

Spectroscopic and Chromatographic Techniques for Compound Characterization and Purity Assessment

Before a compound like Ciprostene (calcium salt) can be used in research, its chemical structure must be unequivocally confirmed, and its purity must be rigorously assessed. This is accomplished using a combination of spectroscopic and chromatographic methods.

Spectroscopic Characterization: Spectroscopic techniques provide detailed information about the molecular structure of Ciprostene.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The IR spectrum of Ciprostene would be expected to show characteristic absorption bands for O-H (hydroxyl), C=O (carboxylic acid), and C-H bonds. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further help to elucidate the structure. nih.gov

Chromatographic Purity Assessment: High-Performance Liquid Chromatography is the primary technique for assessing the purity of a bulk sample of Ciprostene (calcium salt). tricliniclabs.comamazonaws.com An HPLC method, often coupled with a universal detector like a UV detector (at a low wavelength like ~210 nm) or a mass spectrometer, is developed to separate Ciprostene from any process-related impurities or degradation products. nih.gov

The purity is typically determined using an area normalization method, where the peak area of Ciprostene is expressed as a percentage of the total area of all observed peaks. youtube.com For accurate quantification of the calcium counterion, techniques such as complexometric titration or hydrophilic interaction liquid chromatography (HILIC) may be employed. lcms.czresearchgate.net

Table 4: Representative Data for HPLC Purity Assessment of a Ciprostene (calcium salt) Batch

| Peak ID | Retention Time (min) | Peak Area | Area % | Identification |

|---|---|---|---|---|

| 1 | 4.8 | 15,830 | 0.08 | Unknown Impurity |

| 2 | 7.2 | 35,618 | 0.18 | Process Impurity A |

| 3 | 9.5 | 19,689,450 | 99.62 | Ciprostene |

| 4 | 11.3 | 23,745 | 0.12 | Degradation Product B |

| Total | - | 19,764,643 | 100.00 | - |

Structure Activity Relationship Sar Studies and Analogue Development Based on Ciprostene Calcium Salt

Design and Synthesis of 9-Substituted Carbacyclin (B161070) Analogues

The chemical instability of prostacyclin, characterized by the ready hydrolysis of its vinyl ether linkage, spurred the development of stable analogues like Ciprostene. A key strategy in this endeavor has been the replacement of the oxygen atom in the prostacyclin bicyclic ring system with a methylene (B1212753) group, leading to the carbacyclin scaffold. Further modifications, particularly at the 9-position, have been a cornerstone of SAR studies to enhance potency, selectivity, and duration of action.

The synthesis of 9-substituted carbacyclin analogues involves multi-step chemical processes. acs.org A common approach begins with the construction of the bicyclo[3.3.0]octane core, which serves as the foundational carbocyclic framework. Subsequent steps involve the stereocontrolled introduction of the α- and ω-side chains, which are crucial for receptor interaction. The substitution at the 9-position is a critical modification. For instance, the synthesis of 9-methylcarbacyclin involves the introduction of a methyl group at this position, a modification that has been shown to significantly influence the biological activity of the molecule.

Research has explored a variety of substituents at the 9-position to understand their impact on the molecule's interaction with the prostacyclin (IP) receptor. These studies aim to define the spatial and electronic requirements for optimal receptor activation. The rationale behind these modifications is to modulate the conformational properties of the carbacyclin ring and the orientation of the side chains, thereby fine-tuning the agonist activity.

Comparative Potency Analysis with Other Prostacyclin Analogues (e.g., Epoprostenol, Iloprost (B1671730), Beraprost)

The therapeutic potential of Ciprostene and its analogues is often evaluated by comparing their in vitro potency with that of the endogenous prostacyclin, Epoprostenol, and other synthetic analogues such as Iloprost and Beraprost. A primary measure of potency is the inhibition of platelet aggregation induced by various agonists like adenosine (B11128) diphosphate (B83284) (ADP).

While direct comparative studies for Ciprostene (calcium salt) are not extensively documented in publicly available literature, data from closely related 9-substituted carbacyclin analogues provide valuable insights. For instance, in vitro studies have compared the anti-aggregatory effects of various prostacyclins.

| Compound | Relative Potency (vs. Epoprostenol) | Assay | Reference |

|---|---|---|---|

| Epoprostenol (PGI2) | 1 | Inhibition of ADP-induced human platelet aggregation | nih.gov |

| Iloprost | Approximately equal to PGI2 | Inhibition of ADP-induced human platelet aggregation | nih.gov |

| Prostaglandin (B15479496) I3 (PGI3) | Approximately equal to PGI2 | Inhibition of ADP-induced human platelet aggregation | nih.gov |

It is important to note that the relative potencies can vary depending on the species and the specific in vitro assay conditions. For example, the rank order of agonist potency can differ between human and rabbit platelets, suggesting pharmacological differences in their prostacyclin receptors. nih.gov Generally, Iloprost is considered to be of similar potency to Epoprostenol in inhibiting human platelet aggregation. nih.govnih.gov Beraprost, an orally active prostacyclin analogue, also demonstrates potent antiplatelet activity, although its relative potency compared to Ciprostene requires further direct investigation.

Investigations into the Influence of Structural Modifications on Receptor Binding and Efficacy

The biological effects of Ciprostene and its analogues are mediated through their interaction with specific cell surface receptors, primarily the prostacyclin (IP) receptor, which is a member of the G protein-coupled receptor (GPCR) family. wikipedia.org The binding of these agonists to the IP receptor initiates a signaling cascade, most notably the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP is the primary mechanism behind the inhibition of platelet activation and smooth muscle relaxation.

The structural features of prostacyclin analogues are critical determinants of their binding affinity and efficacy at the IP receptor. semanticscholar.org Key structural elements that influence receptor interaction include:

The Carboxylic Acid Group: The terminal carboxylic acid on the α-chain is essential for high-affinity binding. It is believed to interact with a positively charged residue within the receptor's binding pocket.

The Hydroxyl Groups: The hydroxyl groups on both the α- and ω-side chains are crucial for hydrogen bonding interactions with the receptor, contributing to both binding and activation.

The Bicyclic Core: The carbocyclic core provides the rigid scaffold that correctly orients the two side chains for optimal interaction with the receptor.

The ω-Side Chain: The length and conformation of the ω-side chain significantly impact potency and selectivity.

Modifications at the 9-position of the carbacyclin ring, as seen in Ciprostene and its analogues, can alter the conformation of the bicyclic system. This, in turn, affects the spatial disposition of the side chains, influencing how the molecule fits into the receptor's binding site and its ability to induce the conformational changes required for receptor activation and subsequent signal transduction.

While specific mutagenesis studies on the IP receptor detailing its interaction with Ciprostene are limited, research on other prostanoid receptors has identified key amino acid residues in the transmembrane helices that are crucial for ligand binding and selectivity. nih.govnih.gov It is highly probable that similar interactions govern the binding of Ciprostene and its analogues to the IP receptor. The ongoing exploration of these structure-receptor interactions is vital for the rational design of new prostacyclin analogues with enhanced therapeutic properties.

Q & A

Basic Research Questions

Q. What experimental models are optimal for studying Ciprostene's antiplatelet effects, and what methodological considerations are critical?

- Ciprostene's inhibition of ADP-induced platelet aggregation is typically evaluated using ex vivo and in vitro assays. For ex vivo studies, animal models (e.g., primates) are administered Ciprostene intravenously (e.g., 0.16 µg/kg/min), followed by blood collection to measure platelet aggregation via turbidimetric methods . In vitro assays involve incubating human or animal platelet-rich plasma with Ciprostene (ID50: 60 ng/mL) and ADP as an agonist . Key considerations include:

- Standardizing ADP concentration to ensure reproducibility.

- Controlling for calcium levels in buffer solutions, as Ciprostene's calcium salt formulation may influence extracellular calcium signaling .

- Validating results across species due to interspecies variability in platelet receptor sensitivity .

Q. How should researchers design dose-response studies for Ciprostene in vascular smooth muscle cell (VSMC) hypertrophy assays?

- Ciprostene's attenuation of U-46619 (a thromboxane A2 analog)-induced VSMC hypertrophy is evaluated using:

- Cell culture models : Primary human VSMCs treated with U-46619 (e.g., 1 µM) and co-incubated with Ciprostene (dose range: 1–100 nM) for 24–48 hours .

- Endpoint measurements : Hypertrophy is quantified via protein/DNA ratio, while MAP kinase activity is assessed using phospho-specific antibodies in Western blotting .

- Controls : Include a prostacyclin (PGI2) analog as a positive control to compare potency (Ciprostene is 30-fold more potent than PGI2 in some models) .

Q. What are the storage and solubility protocols to ensure Ciprostene's stability in preclinical studies?

- Storage : Lyophilized powder stored at -20°C retains stability for 3 years; reconstituted solutions in DMSO or ethanol require storage at -80°C (≤1 year) .

- Solubility : Use PBS (pH 7.2) for aqueous dilutions (>0.29 µg/mL) or organic solvents like DMSO (>16.8 mg/mL) for stock solutions. Vortexing and brief sonication are recommended to prevent precipitation .

Advanced Research Questions

Q. How can conflicting data on Ciprostene's potency (30-fold vs. 30-fold less potent than PGI2) be reconciled?

- Discrepancies arise from differences in experimental systems:

- Receptor specificity : Ciprostene's affinity for IP vs. non-IP prostaglandin receptors varies across cell types, affecting functional outcomes .

- Assay conditions : In vivo studies in primates report higher potency (30-fold vs. PGI2) due to prolonged plasma half-life, while in vitro models may underestimate efficacy due to rapid degradation .

- Methodological mitigation : Cross-validate results using radioligand binding assays (e.g., IP receptor KD measurements) and functional cAMP accumulation assays .

Q. What mechanistic insights explain Ciprostene's dual role in downregulating metabolites (e.g., in plasma metabolomics) and upregulating vasoprotective pathways?

- In metabolomic studies, Ciprostene is identified as a downregulated metabolite in high-fiber diet models, correlating with reduced DL-arginine and propionylcarnitine levels . This may reflect:

- Cross-talk with gut microbiota : Ciprostene negatively correlates with Bacteroides and Clostridium, which modulate host inflammation and vascular tone .

- Redox modulation : Ciprostene's prostacyclin-like activity may suppress ROS production, indirectly altering metabolite profiles in plasma .

- Experimental validation : Combine metagenomic sequencing of gut microbiota with targeted metabolomics (LC-MS/MS) in Ciprostene-treated animal models .

Q. What translational challenges arise when applying preclinical data on Ciprostene to clinical trials for restenosis prevention?

- Dose optimization : Preclinical studies in primates use 0.16 µg/kg/min, but human trials require adjustment for pharmacokinetic differences (e.g., shorter half-life in humans) .

- Endpoint selection : While ex vivo platelet aggregation is a reliable biomarker, clinical trials must include imaging endpoints (e.g., intravascular ultrasound) to assess restenosis .

- Contradictory outcomes : Some trials report reduced restenosis post-angioplasty, while others show limited efficacy, possibly due to patient stratification (e.g., diabetic vs. non-diabetic cohorts) .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.